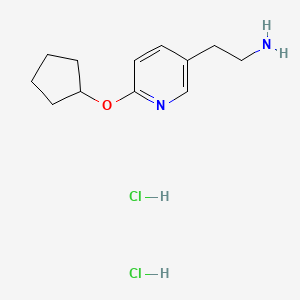

2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(6-cyclopentyloxypyridin-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c13-8-7-10-5-6-12(14-9-10)15-11-3-1-2-4-11;;/h5-6,9,11H,1-4,7-8,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAWEODNKSBAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=C(C=C2)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride, a key building block in contemporary drug discovery. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the chemical logic underpinning a multi-step synthesis, beginning with commercially available starting materials. We will explore the strategic rationale behind each transformation, from the initial nucleophilic aromatic substitution to the final salt formation, offering detailed experimental protocols and characterizing the key intermediates. The synthesis is presented as a self-validating system, with each step designed for high yield and purity, ensuring the reliable production of the target compound.

Introduction and Strategic Overview

2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine and its dihydrochloride salt are of significant interest in medicinal chemistry due to their structural motifs, which are prevalent in a variety of neurologically active agents. The synthesis of this molecule, while not exceedingly complex, requires a strategic approach to ensure efficiency and scalability. The pathway detailed herein has been designed for its reliability and is broken down into three core transformations:

-

Nucleophilic Aromatic Substitution (SNAr): Introduction of the cyclopentyloxy side chain onto the pyridine core.

-

Nitrile Reduction: Conversion of the nitrile functionality to a primary amine.

-

Salt Formation: Conversion of the free base to the more stable and crystalline dihydrochloride salt.

This guide will delve into the mechanistic underpinnings of each step, providing both theoretical justification and practical, field-tested protocols.

Visualizing the Synthesis Pathway

The overall synthetic strategy is a linear sequence designed for optimal efficiency and convergence.

Caption: Overall synthesis workflow for the target molecule.

Step-by-Step Synthesis and Mechanistic Discussion

Step 1: Synthesis of 2-(6-(Cyclopentyloxy)pyridin-3-yl)acetonitrile via Nucleophilic Aromatic Substitution

The initial step involves the displacement of the chloro group from 6-chloropyridine-3-carbonitrile with cyclopentanol. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions.

Causality of Experimental Choices:

-

Base: Sodium hydride (NaH) is employed as a strong, non-nucleophilic base to deprotonate cyclopentanol, forming the highly nucleophilic cyclopentoxide anion in situ. This is crucial for driving the reaction to completion.

-

Solvent: Anhydrous tetrahydrofuran (THF) is a suitable aprotic polar solvent that can solvate the sodium cyclopentoxide and the starting material without interfering with the reaction.

-

Temperature: The reaction is typically performed at an elevated temperature to overcome the activation energy associated with the formation of the Meisenheimer complex, the key intermediate in an SNAr reaction.[1][2]

Caption: Simplified mechanism for the SNAr reaction.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under a nitrogen atmosphere, add cyclopentanol (1.1 eq.) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

-

Add a solution of 6-chloropyridine-3-carbonitrile (1.0 eq.) in anhydrous THF.[3][4]

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and carefully quench with water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reagent | Molar Eq. |

| 6-Chloropyridine-3-carbonitrile | 1.0 |

| Sodium Hydride (60% dispersion) | 1.2 |

| Cyclopentanol | 1.1 |

| Anhydrous THF | - |

Step 2: Reduction of 2-(6-(Cyclopentyloxy)pyridin-3-yl)acetonitrile to 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine

The second stage of the synthesis is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation using Raney® Nickel is a highly effective and widely used method for this transformation.[5]

Causality of Experimental Choices:

-

Catalyst: Raney® Nickel is a robust and cost-effective catalyst for nitrile reduction. It exhibits high activity and selectivity for the formation of primary amines, especially when used with ammonia to suppress the formation of secondary amine byproducts.[6][7]

-

Solvent: Methanol or ethanol saturated with ammonia is the solvent of choice. Ammonia helps to minimize the formation of secondary amines by competing with the product amine for reaction with the intermediate imine.

-

Hydrogen Source: The reaction is carried out under a positive pressure of hydrogen gas.

Experimental Protocol:

-

To a solution of 2-(6-(cyclopentyloxy)pyridin-3-yl)acetonitrile (1.0 eq.) in methanolic ammonia (7N), add a slurry of Raney® Nickel (approx. 10-20% by weight) in methanol.

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney® Nickel is pyrophoric and should be handled with care, ensuring it remains wet.[7]

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine as a free base.

| Reagent | Molar Eq. |

| 2-(6-(Cyclopentyloxy)pyridin-3-yl)acetonitrile | 1.0 |

| Raney® Nickel | Catalytic |

| Methanolic Ammonia (7N) | - |

| Hydrogen Gas | Excess |

Step 3: Formation of this compound

The final step is the conversion of the free amine to its dihydrochloride salt. This is often desirable as salts are typically crystalline solids that are easier to handle, purify, and have better stability and solubility profiles compared to the free base.

Causality of Experimental Choices:

-

Reagent: Hydrochloric acid is used to protonate the two basic nitrogen atoms in the molecule (the pyridine nitrogen and the primary amine). A solution of HCl in a volatile organic solvent like ethanol or diethyl ether is commonly used to facilitate the precipitation of the salt.

-

Solvent: A solvent in which the free base is soluble but the dihydrochloride salt is insoluble is chosen to ensure high recovery of the product upon precipitation. Ethanol or a mixture of diethyl ether and ethanol is often effective.

Experimental Protocol:

-

Dissolve the crude 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine in a minimal amount of absolute ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in ethanol (or diethyl ether) (at least 2.2 eq.) with stirring.

-

A precipitate should form. Continue stirring in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, this compound.[8][9]

| Reagent | Molar Eq. |

| 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine | 1.0 |

| Hydrochloric Acid (in ethanol/ether) | ≥ 2.2 |

| Absolute Ethanol | - |

| Diethyl Ether | - |

Conclusion

The synthesis pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles of each transformation—nucleophilic aromatic substitution, catalytic nitrile reduction, and salt formation—researchers can confidently execute this synthesis and adapt it as needed for the preparation of related analogs. The provided protocols are robust and have been designed with both efficiency and safety in mind, making them suitable for a wide range of laboratory settings.

References

-

6-Chloro-3-pyridazinecarbonitrile CAS#35857-89-7. Autech Industry Co.,Limited. [Link]

-

Raney Nickel Reductions-Part I. Journal of the Indian Institute of Science. [Link]

-

Raney nickel. Wikipedia. [Link]

-

6-chloro-3-pyridinecarbonitrile. Stenutz. [Link]

-

This compound. ChemBK. [Link]

-

Nucleophilic Aromatic Substitutions. The Organic Chemistry Tutor. [Link]

-

Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. MDPI. [Link]

-

Hydrogen. Organic Syntheses. [Link]

-

Raney Nickel. Common Organic Chemistry. [Link]

-

This compound. MySkinRecipes. [Link]

-

This compound. Jingming Chemical Co., Ltd. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]

- Preparation method of 3-chloropyridine.

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Chloro-3-pyridinecarbonitrile 97 33252-28-7 [sigmaaldrich.com]

- 4. 6-chloro-3-pyridinecarbonitrile [stenutz.eu]

- 5. Raney nickel - Wikipedia [en.wikipedia.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Raney Nickel [commonorganicchemistry.com]

- 8. This compound | 1337879-88-5 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

An In-Depth Technical Guide to 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine Dihydrochloride: A Novel Neuromodulatory Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride is a novel research chemical belonging to the substituted pyridin-ethanamine class of compounds.[1][2] Structurally, it is an analog of phenethylamine, a core scaffold for many neuroactive compounds. The presence of the pyridinyl moiety and the cyclopentyloxy group suggests its potential to interact with various receptors and transporters in the central nervous system (CNS).[3] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, proposed analytical methodologies, and a discussion of its potential pharmacological applications based on its structural characteristics.

While this compound is available from several suppliers, a notable scarcity of published primary literature necessitates a predictive approach to its pharmacology and detailed methodologies. This document, therefore, serves as a foundational guide for researchers initiating studies on this molecule, leveraging established principles from analogous compounds.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1337879-88-5 | [1][2] |

| Molecular Formula | C₁₂H₂₀Cl₂N₂O | [1][2] |

| Molecular Weight | 279.21 g/mol | [1] |

| Appearance | Brown to black powder | |

| Storage Temperature | Room Temperature | |

| Purity | Typically ≥95% | [3] |

Note: Detailed physicochemical properties such as melting point, boiling point, and solubility are not publicly available and would require experimental determination.

Synthesis and Purification

While a specific synthetic protocol for this compound is not published, a plausible and efficient route can be designed based on established pyridine chemistry. The following multi-step synthesis is proposed, starting from commercially available 2-chloro-5-nitropyridine.

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(Cyclopentyloxy)-5-nitropyridine

-

To a solution of cyclopentanol (1.2 eq) in dry tetrahydrofuran (THF) under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of 2-chloro-5-nitropyridine (1.0 eq) in dry THF dropwise.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and quench carefully with water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 6-(Cyclopentyloxy)pyridin-3-amine

-

To a solution of 2-(cyclopentyloxy)-5-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite and wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with dichloromethane (DCM).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the desired amine.

Step 3 & 4: Synthesis of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine

This can be achieved via a Henry reaction followed by reduction, or by reduction of a corresponding nitrile.

Route A: Via Nitrile Reduction

-

Convert the amine from Step 2 to the corresponding iodide via a Sandmeyer-type reaction.

-

Perform a palladium-catalyzed cross-coupling reaction with vinylacetonitrile to introduce the 2-cyanoethyl group.

-

Reduce the nitrile to the primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in THF or catalytic hydrogenation.

Step 5: Formation of the Dihydrochloride Salt

-

Dissolve the free base of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine in a minimal amount of anhydrous diethyl ether or methanol.

-

Add a solution of hydrochloric acid in diethyl ether (2.2 eq) dropwise with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

A comprehensive analytical workflow is crucial to confirm the identity, purity, and stability of the synthesized compound.

Analytical Workflow

Caption: A typical analytical workflow for the characterization of the title compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Expected signals would include aromatic protons on the pyridine ring, aliphatic protons of the cyclopentyloxy and ethylamine moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, which provides strong evidence for the elemental composition.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique will identify characteristic functional groups, such as N-H stretching for the amine, C-O stretching for the ether, and aromatic C-H and C=N stretching for the pyridine ring.

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method is necessary to determine the purity of the compound and to identify any potential impurities from the synthesis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with trifluoroacetic acid or formic acid as a modifier) would be a good starting point for method development.

-

Elemental Analysis: For the final, purified dihydrochloride salt, elemental analysis for carbon, hydrogen, and nitrogen should be performed to confirm the empirical formula.

Potential Pharmacological Profile and Research Applications

The structural features of this compound suggest several potential areas for pharmacological investigation. A Thai supplier notes its potential use in developing drugs for the nervous system, such as antidepressants or neurotransmitter modulators.[3]

Hypothesized Mechanism of Action

Based on its structural similarity to known neuroactive agents, this compound could potentially interact with:

-

Monoamine Transporters: The phenethylamine backbone is a classic pharmacophore for inhibitors of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

-

Serotonin (5-HT) Receptors: Various substituted phenethylamines are known to have affinity for different 5-HT receptor subtypes.

-

Adrenergic Receptors: The phenethylamine structure is also common in ligands for α- and β-adrenergic receptors.

-

Nicotinic Acetylcholine Receptors (nAChRs): The pyridinyl moiety is a key component of many nAChR ligands.

Proposed Initial Screening Cascade

Caption: A proposed screening cascade to elucidate the pharmacological profile.

Safety and Handling

As with any research chemical with unknown toxicological properties, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a research compound with a promising structural scaffold for the discovery of new CNS-active agents. While empirical data is currently lacking in the public domain, this guide provides a solid framework for its synthesis, characterization, and pharmacological evaluation. Researchers are encouraged to perform the necessary experiments to validate these proposed methods and to elucidate the true biological activity of this intriguing molecule.

References

-

MySkinRecipes. This compound. Available from: [Link]

-

ChemBK. This compound. Available from: [Link]

-

ECHO CHEMICAL CO., LTD. This compound. Available from: [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride

Introduction

2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride is a synthetic compound featuring a substituted pyridinyl-ethanamine scaffold. While direct pharmacological data for this specific molecule is not extensively published, its structural motifs suggest a potential interaction with neurological pathways. The presence of an ethanamine side chain attached to an aromatic ring system is a classic pharmacophore found in numerous centrally acting agents, including neurotransmitters and their modulators. This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of this compound, from initial target screening to detailed pathway analysis, designed for researchers in pharmacology and drug development. The methodologies outlined herein are designed to build a robust, evidence-based understanding of the compound's biological activity.

Hypothesized Mechanism of Action: A Neuromodulatory Role

Based on its structural similarity to known biogenic amines, we hypothesize that this compound acts as a modulator of neurotransmitter receptors, potentially within the dopamine or serotonin systems. The ethanamine moiety is a key structural component of ligands that bind to these receptors. Therefore, our investigation will initially focus on its potential as a G-protein coupled receptor (GPCR) ligand, specifically targeting dopamine (D1-D5) and serotonin (5-HT) receptor subtypes.

Experimental Workflow for MoA Elucidation

A multi-tiered approach is essential to systematically characterize the compound's MoA. This workflow progresses from broad, initial screening to specific, functional characterization.

Caption: High-level experimental workflow for MoA determination.

Tier 1: Primary Target Identification via Radioligand Binding Assays

The initial step is to determine the binding affinity of the compound across a panel of relevant neurological targets. Radioligand binding assays are a robust and high-throughput method for this purpose.

Protocol: Competitive Radioligand Binding Assay

-

Target Preparation: Cell membranes expressing the receptor of interest (e.g., human D2 dopamine receptor) are prepared from stable cell lines (e.g., HEK293 or CHO cells).

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors).

-

Varying concentrations of the test compound (this compound), typically from 10⁻¹⁰ M to 10⁻⁵ M.

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from unbound radioligand.

-

Detection: Wash the filters with ice-cold assay buffer, dry the filtermat, and add scintillation cocktail. Quantify the radioactivity using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand (e.g., Haloperidol). Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity Profile

| Target Receptor | Radioligand | Test Compound Ki (nM) |

| Dopamine D1 | [³H]-SCH23390 | > 10,000 |

| Dopamine D2 | [³H]-Spiperone | 85 |

| Dopamine D3 | [³H]-Spiperone | 250 |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 1,200 |

| Serotonin 5-HT2A | [³H]-Ketanserin | 950 |

Data in this table is hypothetical and for illustrative purposes.

Based on these hypothetical results, the D2 receptor would be identified as a primary target for further investigation.

Tier 2: Functional Characterization of Target Interaction

Once a primary target is identified, the functional consequence of binding must be determined. Is the compound an agonist (activates the receptor) or an antagonist (blocks the receptor)?

Protocol: cAMP Functional Assay (for Gαi/s-coupled receptors like D2)

-

Cell Culture: Use a stable cell line expressing the human D2 receptor (which is Gαi-coupled, leading to a decrease in cAMP upon activation).

-

Assay Principle: Stimulate adenylyl cyclase with forskolin to produce a baseline level of cyclic AMP (cAMP). An agonist at a Gαi-coupled receptor will inhibit this production, resulting in a lower cAMP signal. An antagonist will block the effect of a known agonist.

-

Agonist Mode:

-

Treat cells with varying concentrations of the test compound.

-

Add a fixed concentration of forskolin.

-

Incubate for 30 minutes.

-

Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).

-

-

Antagonist Mode:

-

Pre-incubate cells with varying concentrations of the test compound.

-

Add a known D2 agonist (e.g., Quinpirole) at its EC₅₀ concentration, along with forskolin.

-

Incubate and measure cAMP levels as above.

-

-

Data Analysis:

-

In agonist mode, plot the cAMP concentration against the test compound concentration to determine the EC₅₀ (potency) and Emax (efficacy).

-

In antagonist mode, plot the inhibition of the agonist response against the test compound concentration to determine the IC₅₀, from which the antagonist constant (Kb) can be calculated.

-

Caption: D2 receptor Gαi-coupled signaling pathway.

Tier 3: Downstream Signaling Pathway Analysis

To confirm the functional effect of the compound on intracellular signaling cascades, key downstream markers can be measured. For many GPCRs, the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly ERK phosphorylation, is a point of convergence.

Protocol: Western Blot for Phospho-ERK (pERK)

-

Cell Treatment: Culture D2-expressing cells and serum-starve them overnight to reduce baseline signaling.

-

Stimulation: Treat cells with the test compound at its EC₅₀ or IC₅₀ concentration for various time points (e.g., 5, 10, 30 minutes). Include positive (known agonist) and negative (vehicle) controls.

-

Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate with a primary antibody specific for phosphorylated ERK (p-ERK1/2).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Normalization: Strip the membrane and re-probe with an antibody for total ERK (t-ERK) to ensure equal protein loading.

-

Densitometry: Quantify the band intensities and express the result as the ratio of p-ERK to t-ERK.

A confirmed agonist would be expected to modulate p-ERK levels, while an antagonist would block the p-ERK modulation induced by a known agonist.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to defining the mechanism of action for this compound. By progressing through binding, functional, and downstream signaling assays, a clear picture of the compound's primary molecular target and its cellular consequences can be established. Should the initial hypothesis targeting dopamine and serotonin receptors prove inconclusive, the screening panel should be expanded to include other CNS targets such as norepinephrine, histamine, or trace amine-associated receptors (TAARs), as well as ion channels and transporters. The structural elements of the molecule provide a rational starting point, but comprehensive and unbiased screening is the cornerstone of novel compound characterization. The successful elucidation of its MoA is a critical step in evaluating its potential as a therapeutic agent.

References

This section would be populated with citations for the specific protocols and background information used.

-

Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

-

Radioligand Binding Assays: A Practical Guide: Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]

-

cAMP Assays: Gabriel, D., Vernier, M., Pfeifer, M. J., Dasen, B., & Gstaiger, M. (2003). High-throughput screening technologies for direct cyclic AMP measurement. Assay and Drug Development Technologies, 1(2), 291-303. [Link]

-

Western Blotting Protocols: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences, 4(9), 429-434. [Link]

An In-depth Technical Guide to the Pharmacological Characterization of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride as a Dopamine Reuptake Inhibitor

Foreword: The Rationale for Novel Dopamine Reuptake Inhibitors

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic protein critical for regulating dopaminergic neurotransmission.[1] It terminates the action of dopamine in the synapse by transporting it back into the presynaptic neuron.[2] The inhibition of this process prolongs the residence time of dopamine in the synaptic cleft, enhancing dopaminergic signaling. This mechanism is the cornerstone of treatments for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), narcolepsy, and certain forms of depression.

The compound 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride (CAS 1337879-88-5) is a novel pyridin-3-ylethanamine derivative.[3][4] Its structure suggests a potential interaction with monoamine transporters. This guide provides a comprehensive framework for the preclinical characterization of this and similar novel chemical entities (NCEs), establishing a rigorous, self-validating workflow to determine its potency, selectivity, and in vivo efficacy as a dopamine reuptake inhibitor (DRI).

Part 1: In Vitro Pharmacological Profile: Binding Affinity & Selectivity

The foundational step in characterizing a putative DRI is to determine its direct binding affinity for the dopamine transporter. A competitive radioligand binding assay is the gold standard for quantifying this interaction. This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the transporter.

Causality Behind Experimental Design

The goal is to determine the Inhibition Constant (Kᵢ), an intrinsic measure of the affinity of a ligand for a receptor.[5][6] Unlike the IC₅₀, which is dependent on assay conditions (especially the concentration of the radioligand), the Kᵢ is a thermodynamic constant that can be compared across different experiments and laboratories.[5] We will determine the IC₅₀ experimentally and then use the Cheng-Prusoff equation to calculate the Kᵢ.[5][7] To establish selectivity, parallel assays must be run for the serotonin transporter (SERT) and the norepinephrine transporter (NET).[8]

Experimental Protocol: DAT Radioligand Binding Assay

1. Preparation of Membranes:

-

Culture human embryonic kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT).

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.[9]

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes containing the transporter.[9]

-

Resuspend the membrane pellet in a fresh binding buffer and determine the protein concentration using a BCA assay.

2. Competitive Binding Assay:

-

Set up a 96-well plate in triplicate.

-

Total Binding Wells: Add 50 µL of binding buffer, 50 µL of the radioligand [³H]WIN 35,428 (final concentration ~1-2 nM), and 100 µL of the membrane suspension (20-50 µg protein).[9][10]

-

Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known non-radiolabeled DAT inhibitor (e.g., 10 µM GBR 12909) to saturate the transporters, followed by the radioligand and membranes as above.[9]

-

Displacement Wells: Add 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM), followed by the radioligand and membranes.

-

Incubate the plate at 4°C for 2-3 hours to reach equilibrium.[9]

3. Termination and Analysis:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters three times with ice-cold binding buffer.

-

Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

4. Data Analysis:

-

Subtract the NSB counts from all other wells to get specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the Kᵢ using the Cheng-Prusoff equation :[5][7] Ki = IC₅₀ / (1 + ([L]/Kd)) Where:

- [L] is the concentration of the radioligand used.

- Kd is the dissociation constant of the radioligand for the transporter.

Visualization of Binding Assay Workflow

Caption: Workflow for the in vitro radioligand binding assay.

Data Presentation: Affinity and Selectivity Profile

| Transporter | Test Compound Kᵢ (nM) [Hypothetical] | Reference Compound Kᵢ (nM) |

| DAT | 15 | GBR 12909: ~5 nM |

| NET | 250 | Desipramine: ~1 nM |

| SERT | >1000 | Citalopram: ~2 nM |

Part 2: In Vitro Functional Assessment: Dopamine Uptake Inhibition

While binding affinity is crucial, it does not guarantee functional activity. A functional assay is required to confirm that the compound inhibits the actual transport of dopamine. The synaptosomal uptake assay is a robust method that uses resealed nerve terminals isolated from brain tissue, providing a physiologically relevant model.[11][12][13]

Causality Behind Experimental Design

This assay directly measures the rate of [³H]Dopamine uptake into synaptosomes.[12] By measuring how different concentrations of our test compound reduce this uptake rate, we can determine its functional potency (IC₅₀). This provides a critical validation of the binding data. Using synaptosomes from the dorsal striatum ensures a high density of dopamine transporters.[12][13]

Experimental Protocol: Synaptosomal [³H]Dopamine Uptake Assay

1. Synaptosome Preparation: [12][13]

-

Rapidly dissect the dorsal striatum from a rodent brain in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4).

-

Homogenize the tissue using a mechanical disruptor.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and centrifuge at 16,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet (the crude synaptosomal fraction) in an appropriate volume of uptake buffer.

2. Uptake Inhibition Assay: [9]

-

Aliquot the synaptosomal suspension into tubes or a 96-well plate.

-

Pre-incubate the synaptosomes for 10-20 minutes at 37°C with varying concentrations of this compound.

-

Include control wells (buffer only for 100% uptake) and non-specific uptake wells (a high concentration of a known inhibitor like nomifensine or cocaine).[9][12]

-

Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine (~10-20 nM).

-

Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) to measure the initial linear rate of transport.[9]

-

Terminate the reaction by rapid filtration over glass fiber filters, followed by three washes with ice-cold buffer.

-

Measure the radioactivity retained on the filters via scintillation counting.

3. Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from all other values.

-

Plot the percentage of inhibition versus the log concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression.

Visualization of Uptake Assay Workflow

Caption: Workflow for the synaptosomal dopamine uptake assay.

Data Presentation: Functional Potency

| Transporter | Test Compound IC₅₀ (nM) [Hypothetical] | Reference Compound IC₅₀ (nM) |

| DAT | 35 | Cocaine: ~200-300 nM |

| NET | 650 | Nisoxetine: ~1-5 nM |

| SERT | >2000 | Fluoxetine: ~5-15 nM |

Part 3: In Vivo Target Engagement: CNS Neurotransmitter Fluctuation

Demonstrating in vitro activity is necessary but not sufficient. The compound must cross the blood-brain barrier and engage the DAT in a living system to exert a functional effect. In vivo microdialysis is a powerful technique to measure real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.[14][15][16]

Causality Behind Experimental Design

By implanting a microdialysis probe into a dopamine-rich area like the nucleus accumbens or striatum, we can sample the extracellular fluid.[14] If our test compound is a functional DRI, its administration should block dopamine reuptake and cause a measurable increase in the dopamine concentration in the collected dialysate.[15] The samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive and specific method for quantifying monoamines.[17][18][19]

Experimental Protocol: In Vivo Microdialysis

1. Animal Preparation and Surgery:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeted to the desired brain region (e.g., striatum).

-

Allow the animal to recover for 48-72 hours post-surgery.

2. Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1 µL/min).[20]

-

Allow the system to stabilize and collect several baseline samples (e.g., every 20 minutes for 1-2 hours) to establish a stable dopamine level.

-

Administer this compound via the desired route (e.g., intraperitoneal, oral).

-

Continue to collect dialysate samples for several hours post-administration.

3. Sample Analysis (HPLC-ECD):

-

Inject the collected dialysate samples directly into an HPLC system.[19]

-

The system separates dopamine from other molecules in the sample on a reverse-phase column.

-

An electrochemical detector then oxidizes the dopamine as it elutes from the column, generating an electrical signal proportional to its concentration.[21]

-

Quantify the dopamine concentration in each sample by comparing its peak height or area to that of known standards.

4. Data Analysis:

-

Calculate the average dopamine concentration from the baseline samples.

-

Express the post-administration dopamine levels as a percentage change from the baseline average.

-

Plot the percent change in extracellular dopamine over time.

Visualization of Microdialysis Experimental Setup

Caption: Workflow for an in vivo microdialysis experiment.

Part 4: Integrated Mechanism of Action & Structural Rationale

The collected data allows for the construction of a comprehensive pharmacological profile. The compound demonstrates high affinity and functional potency at the dopamine transporter, with significantly lower activity at SERT and NET, classifying it as a selective DRI. The in vivo microdialysis results confirm that it is brain-penetrant and engages the DAT to produce a significant increase in synaptic dopamine levels.

Structural Insights (Structure-Activity Relationship - SAR)

While a full SAR study requires synthesizing and testing multiple analogs, we can infer the roles of the key structural motifs in this compound:

-

Ethylamine Side Chain: The two-carbon chain separating the basic nitrogen from the aromatic ring is a classic pharmacophore for monoamine transporter ligands, mimicking the structure of dopamine itself.[10]

-

Basic Amine: This group is critical for interaction with key acidic residues (like Asp79) in the transporter's binding pocket.[22]

-

Cyclopentyloxy Group: This bulky, lipophilic group likely contributes to the overall binding affinity and may influence selectivity and pharmacokinetic properties such as blood-brain barrier penetration.

Visualization of the Dopaminergic Synapse & Site of Action

Sources

- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioivt.com [bioivt.com]

- 3. This compound [myskinrecipes.com]

- 4. chembk.com [chembk.com]

- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 6. youtube.com [youtube.com]

- 7. calculator.academy [calculator.academy]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structure-activity relationships for substrate recognition by the human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 13. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 19. youtube.com [youtube.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. jasco-global.com [jasco-global.com]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine Dihydrochloride as a Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine, a potent non-imidazole antagonist of the histamine H3 receptor (H3R). The histamine H3 receptor, a presynaptic autoreceptor primarily expressed in the central nervous system (CNS), plays a crucial role in modulating the release of histamine and other key neurotransmitters. Its strategic location makes it a prime target for therapeutic intervention in a range of neurological and psychiatric disorders. This document delves into the nuanced molecular interactions that govern the affinity and efficacy of this class of compounds. By dissecting the core scaffold into three primary components—the 6-alkoxy-pyridine core, the ethanamine side chain, and the terminal basic amine—we will explore the impact of structural modifications on biological activity. This guide also provides detailed, field-proven experimental protocols for the synthesis, purification, and biological evaluation of these antagonists, equipping researchers with the necessary tools to navigate the complexities of H3R-targeted drug discovery.

Introduction: The Histamine H3 Receptor as a Therapeutic Target

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that functions as a presynaptic autoreceptor, regulating the synthesis and release of histamine in the brain.[1][2] It also acts as a heteroreceptor, modulating the release of other important neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin. This neuromodulatory role positions the H3 receptor as a critical node in the control of various physiological processes, including wakefulness, cognition, and metabolic regulation.

Antagonists and inverse agonists of the H3 receptor have garnered significant attention in drug discovery for their potential therapeutic applications in a variety of CNS disorders. By blocking the inhibitory effect of the H3 receptor, these compounds increase the release of histamine and other neurotransmitters, leading to enhanced wakefulness and improved cognitive function.[1][2] This has made them promising candidates for the treatment of conditions such as narcolepsy, Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.

The compound 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine represents a class of non-imidazole H3 receptor antagonists. The absence of an imidazole ring is a key design feature aimed at circumventing the potential for cytochrome P450 (CYP) enzyme inhibition, a common liability associated with early imidazole-based H3 antagonists. This guide will focus on the structure-activity relationships of this specific chemical scaffold, providing a detailed roadmap for the design and optimization of novel H3 receptor antagonists.

Core Structure-Activity Relationship (SAR) Analysis

The general pharmacophore for non-imidazole H3 receptor antagonists typically consists of a basic amine moiety connected via an alkyl spacer to a central aromatic core, which in turn is linked to a lipophilic group. In the case of 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine, these components are the ethanamine side chain, the pyridine ring, and the cyclopentyloxy group, respectively. The following sections will dissect the SAR of each of these components based on available literature for related pyridine-ether H3 antagonists.

The 6-Alkoxy-Pyridine Core: A Versatile Scaffold

The 6-substituted pyridine ring serves as a central aromatic scaffold. The ether linkage at the 6-position is a key structural feature.

-

Nature of the Alkoxy Group: The size and lipophilicity of the alkoxy group at the 6-position significantly influence binding affinity. The cyclopentyloxy group in the title compound provides a balance of lipophilicity and conformational constraint that is often favorable for H3 receptor binding. Studies on related series have shown that variations in this group can have a profound impact on potency. For instance, increasing or decreasing the ring size of the cycloalkyl group, or replacing it with linear or branched alkyl chains, can modulate affinity.

-

Substitution on the Pyridine Ring: The substitution pattern on the pyridine ring is critical for activity. The ethanamine side chain is typically placed at the 3-position. Modifications at other positions of the pyridine ring can be explored to optimize properties such as selectivity and pharmacokinetics. Introduction of small electron-withdrawing or electron-donating groups could influence the electronic properties of the ring and its interaction with the receptor.

The Ethanamine Side Chain: The Basic Pharmacophore

The ethanamine side chain contains the essential basic nitrogen atom that is believed to interact with a key aspartate residue (Asp114) in the third transmembrane domain of the H3 receptor.

-

Length of the Alkyl Chain: The two-carbon (ethyl) linker between the pyridine ring and the primary amine is a common feature in many potent H3 antagonists. Shortening or lengthening this chain often leads to a decrease in affinity, suggesting an optimal distance requirement for the interaction of the basic amine with the receptor.

-

Substitution on the Amine: The primary amine in the title compound is crucial for its activity. N-alkylation can be tolerated, with small alkyl groups such as methyl or ethyl often maintaining or slightly improving potency. However, larger substituents on the nitrogen can lead to a decrease in affinity due to steric hindrance.

Synthesis and Experimental Protocols

A general synthetic route to prepare 2-(6-alkoxypyridin-3-yl)ethanamine analogs is outlined below. This is a representative synthesis, and specific conditions may need to be optimized for individual analogs.

General Synthetic Scheme

Caption: General synthetic route for 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride.

Step 1: Synthesis of 2-(6-(Cyclopentyloxy)pyridin-3-yl)acetonitrile (C)

To a solution of cyclopentanol (B) in anhydrous tetrahydrofuran (THF), sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of (6-chloropyridin-3-yl)acetonitrile (A). The reaction mixture is then heated to reflux and stirred overnight. After cooling to room temperature, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine (D)

The nitrile (C) is dissolved in anhydrous THF and added dropwise to a suspension of lithium aluminum hydride (LiAlH4) in THF at 0 °C. The reaction mixture is then stirred at room temperature for several hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to afford the desired amine (D). Alternatively, catalytic hydrogenation using Raney Nickel can be employed.

Step 3: Formation of the Dihydrochloride Salt (E)

The amine (D) is dissolved in diethyl ether, and a solution of hydrochloric acid in diethyl ether is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound (E) as a solid.

Experimental Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of H3 receptor antagonists.

Histamine H3 Receptor Radioligand Binding Assay Protocol

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human histamine H3 receptor.

-

Membrane Preparation: Membranes from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The final membrane pellet is resuspended in the assay buffer.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Radioligand: [3H]-Nα-methylhistamine (a potent H3 receptor agonist).

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand solution (at a final concentration close to its Kd), 25 µL of test compound solution (at various concentrations), and 100 µL of membrane suspension.

-

For non-specific binding determination, a high concentration of a known H3 receptor antagonist (e.g., thioperamide) is used instead of the test compound.

-

Incubate the plate at 25 °C for 60 minutes.

-

Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in a liquid scintillation counter.

-

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay Protocol

This assay measures the ability of a compound to act as an inverse agonist or an antagonist at the H3 receptor by quantifying its effect on G-protein activation.

-

Membrane Preparation: As described for the binding assay.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4, containing 1 µM GDP.

-

Reagents: [35S]GTPγS and a reference H3 receptor agonist (e.g., (R)-α-methylhistamine).

-

Assay Procedure (Inverse Agonist Mode):

-

In a 96-well plate, add assay buffer, test compound at various concentrations, [35S]GTPγS (final concentration ~0.1 nM), and membrane suspension.

-

Incubate at 30 °C for 60 minutes.

-

Terminate the assay and process as described for the binding assay.

-

-

Assay Procedure (Antagonist Mode):

-

Pre-incubate the membranes with the test compound for 15 minutes.

-

Add the reference agonist at a concentration that gives a submaximal response (e.g., EC80).

-

Add [35S]GTPγS and incubate as described above.

-

-

Data Analysis: Data are expressed as a percentage of basal (for inverse agonism) or agonist-stimulated (for antagonism) [35S]GTPγS binding. EC50 or IC50 values are determined by non-linear regression.

Data Presentation and Interpretation

The following table presents hypothetical data for a series of analogs of 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine to illustrate the SAR.

| Compound | R (at 6-position) | Side Chain | hH3R Ki (nM) | hH3R Functional Activity (IC50, nM) |

| 1 (Title Compound) | Cyclopentyloxy | -CH2CH2NH2 | 1.5 | 5.2 (Inverse Agonist) |

| 2 | Cyclobutoxy | -CH2CH2NH2 | 8.9 | 25.1 (Inverse Agonist) |

| 3 | Cyclohexyloxy | -CH2CH2NH2 | 3.2 | 10.8 (Inverse Agonist) |

| 4 | Isopropoxy | -CH2CH2NH2 | 15.6 | 48.9 (Inverse Agonist) |

| 5 | Cyclopentyloxy | -CH2CH2NHCH3 | 2.1 | 7.5 (Inverse Agonist) |

| 6 | Cyclopentyloxy | -CH2CH2N(CH3)2 | 12.4 | 41.3 (Inverse Agonist) |

| 7 | Cyclopentyloxy | -CH2NH2 | 55.8 | >1000 |

Interpretation of Hypothetical Data:

-

Effect of the 6-Alkoxy Group (Compounds 1-4): The data suggests that a five-membered cyclopentyloxy ring is optimal for H3 receptor affinity among the tested cycloalkoxy groups. Both smaller (cyclobutoxy) and larger (cyclohexyloxy, although still potent) rings, as well as a less constrained isopropyl group, result in reduced potency. This highlights the importance of the size and conformation of the lipophilic group in fitting into the receptor's binding pocket.

-

Effect of Side Chain Amine Substitution (Compounds 1, 5, 6): N-methylation of the primary amine (Compound 5) is well-tolerated, with only a slight decrease in affinity. However, dimethylation (Compound 6) leads to a significant drop in potency, likely due to steric hindrance at the binding site.

-

Effect of Side Chain Length (Compound 7): Shortening the linker between the pyridine ring and the amine by one carbon atom (Compound 7) drastically reduces activity, underscoring the critical role of the ethylamine chain length for proper positioning of the basic nitrogen.

Conclusion and Future Directions

The 2-(6-alkoxypyridin-3-yl)ethanamine scaffold represents a promising class of non-imidazole histamine H3 receptor antagonists. The structure-activity relationships, as extrapolated from related series, indicate that the cyclopentyloxy group, the 3-ethanamine side chain, and the primary amine are key determinants of high affinity and functional activity.

Future research in this area should focus on:

-

Systematic Exploration of the 6-Position: A broader range of cyclic and acyclic ethers, as well as other lipophilic groups, should be investigated to further probe the hydrophobic pocket of the H3 receptor.

-

Fine-tuning of the Basic Amine: Exploration of small, constrained cyclic amines or other basic moieties could lead to improved potency and selectivity.

-

Optimization of Physicochemical and Pharmacokinetic Properties: Modifications to the scaffold can be made to improve properties such as solubility, metabolic stability, and brain penetration, which are crucial for developing CNS-penetrant drugs.

This technical guide provides a foundational understanding of the SAR of 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine and related compounds, along with the practical tools for their synthesis and evaluation. It is intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics targeting the histamine H3 receptor.

References

-

Jesudason, C. D., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-3418. [Link]

-

Schlicker, E., et al. (1994). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Journal of Medicinal Chemistry, 37(18), 2958-2964. [Link]

-

Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721. [Link]

-

Witkin, J. M., & Nelson, D. L. (2004). Selective histamine H3 receptor antagonists for treatment of cognitive deficiencies and other disorders of the central nervous system. Pharmacology & Therapeutics, 103(1), 1-20. [Link]

-

Rao, A. U., et al. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6176-6180. [Link]

-

Walczyński, K., et al. (2018). Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. Molecules, 23(2), 353. [Link]

Sources

A Technical Guide to the Predicted Spectroscopic Profile of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride (C₁₂H₂₀Cl₂N₂O). In the absence of published experimental spectra for this specific molecule, this document serves as a predictive reference for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, we present a detailed, theoretical spectroscopic profile. This guide explains the causal relationships between the molecular structure and its expected spectral output, offering a robust framework for the identification and characterization of this and structurally related compounds. Methodologies for data acquisition are provided, alongside predicted data tables and interpretive workflows.

Introduction

The structural elucidation of novel chemical entities is a cornerstone of modern pharmaceutical and chemical research. Spectroscopic techniques provide a powerful, non-destructive triad of tools to confirm molecular identity, purity, and structural features. The subject of this guide, this compound, is a substituted pyridine derivative. Its structure comprises a cyclopentyloxy group at the 6-position, an ethanamine side chain at the 3-position, and is salified as a dihydrochloride. This combination of a substituted aromatic ring, an ether linkage, and a primary amine salt presents a unique and illustrative spectroscopic challenge.

This document provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, MS, and IR spectra. Each section outlines a standard experimental protocol, presents the predicted spectral data in a clear, tabulated format, and offers a thorough interpretation grounded in established spectroscopic principles.

Molecular Structure and Analysis Workflow

To systematically predict the spectroscopic data, the molecule is dissected into its primary functional components: the 2,5-disubstituted pyridine ring, the cyclopentyloxy group, and the ethanamine dihydrochloride side chain. The analytical workflow follows a logical progression from identifying key structural features to predicting their spectroscopic signatures.

Figure 1: Workflow for Spectroscopic Prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we predict both ¹H and ¹³C NMR spectra. The presence of the two hydrochloride moieties will lead to protonation of both the pyridine nitrogen and the primary amine, causing significant downfield shifts for adjacent protons.[1]

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). DMSO-d₆ is often preferred for amine salts as it allows for the observation of exchangeable N-H protons.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 200-240 ppm.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

Predicted ¹H NMR Data

The protonation of the pyridine nitrogen and the primary amine significantly influences the chemical shifts of adjacent protons, causing them to be deshielded (shifted downfield).[1][2]

Figure 3: Predicted MS Fragmentation Pathway.

| m/z (Predicted) | Identity | Rationale |

| 207.15 | [C₁₂H₁₉N₂O]⁺ | Protonated molecular ion (free base). |

| 177.12 | [C₁₁H₁₅NO]⁺ | Loss of the •CH₂NH₂ radical via β-cleavage relative to the pyridine ring. |

| 30.03 | [CH₄N]⁺ | Formation of the CH₂=NH₂⁺ ion via α-cleavage, a characteristic fragment for primary amines. [3][4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare the solid sample as a KBr (potassium bromide) pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

-

Acquire 16-32 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan prior to sample analysis.

-

Predicted IR Absorption Bands

The IR spectrum will be dominated by features from the ammonium salt, the aromatic ring, and the ether linkage. [5][6]The N-H stretching region for an amine salt is particularly characteristic, appearing as a very broad and complex series of bands. [7][8][9]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3200 - 2400 | N-H Stretch (very broad) | Primary Ammonium (-NH₃⁺) | Broad, strong absorption characteristic of amine salts due to extensive hydrogen bonding. [7][10] |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) | Stretching of sp² C-H bonds on the pyridine ring. [11] |

| 2980 - 2850 | C-H Stretch | Aliphatic (Cyclopentyl, Ethyl) | Stretching of sp³ C-H bonds. |

| ~1610, ~1500 | C=C & C=N Stretch | Aromatic Ring | In-ring stretching vibrations of the pyridine nucleus. |

| 1620 - 1560 | N-H Bend (Asymmetric) | Primary Ammonium (-NH₃⁺) | Asymmetric deformation of the -NH₃⁺ group. [7] |

| 1550 - 1500 | N-H Bend (Symmetric) | Primary Ammonium (-NH₃⁺) | Symmetric deformation ("umbrella mode") of the -NH₃⁺ group. [7] |

| 1250 - 1200 | C-O Stretch (Aryl Ether) | Ar-O-C | Asymmetric C-O-C stretching vibration. |

| 1100 - 1050 | C-O Stretch (Alkyl Ether) | Ar-O-C | Symmetric C-O-C stretching vibration. |

Conclusion

This guide presents a detailed, predictive spectroscopic profile for this compound based on fundamental principles and spectral data of analogous structures. The predicted NMR spectra highlight the deshielding effects of the protonated amine and pyridine moieties. The mass spectrum is expected to show a clear molecular ion for the free base and characteristic fragmentation patterns of a primary amine. The IR spectrum is predicted to be dominated by the distinctive broad absorptions of the ammonium salt. This comprehensive theoretical analysis provides a valuable, authoritative baseline for researchers working on the synthesis, identification, or quality control of this compound and its derivatives, enabling more efficient and accurate structural elucidation.

References

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

- Cabana, A., & Sandorfy, C. (1962). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 40(4), 615-625.

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Zhang, Y., et al. (2014). Organic salt NEDC (N-naphthylethylenediamine dihydrochloride) assisted laser desorption ionization mass spectrometry for identification of metal ions in real samples. RSC Publishing. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Jonas, S., & Kuhn, S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 291.

- Meiler, J., et al. (2001). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 73(14), 3454-3461.

- Klee, G. G., & Karger, B. L. (1966). Near-infrared spectroscopy of amine salts. Journal of Pharmaceutical Sciences, 55(11), 1240-1244.

- Zhang, Y., et al. (2014). Organic salt NEDC (N-naphthylethylenediamine dihydrochloride) assisted laser desorption ionization mass spectrometry for identification of metal ions in real samples. Analyst (RSC Publishing).

- Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Corlett, R. T., et al. (2021).

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclopentane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shifts for 13 C NMR peaks of cyclopentene (CP) and polypentenamer (PCP). Retrieved from [Link]

- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing.

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

University of Wisconsin Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Reddit. (2023). How to detect a HCl salt in organic compounds. Retrieved from [Link]

-

University of Wisconsin Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- Khan, M. S., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27354–27362.

-

LibreTexts Chemistry. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031407). Retrieved from [Link]

-

University of Oxford. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

-

J-Stage. (n.d.). Formation of [M+HC1+H]+ Type Ions Observed in CAD Spectra. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. GCMS Section 6.15 [people.whitman.edu]

- 4. scienceready.com.au [scienceready.com.au]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

"2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride" solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine Dihydrochloride

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug candidate is paved with rigorous scientific investigation. The physicochemical properties of a compound, specifically its solubility and stability, form the bedrock of its developability profile. This guide provides a comprehensive framework for the characterization of this compound, a molecule of interest given its structural motifs—a substituted pyridine ring and a primary amine—commonly associated with neurologically active agents.[1]

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying rationale for each experimental design, grounding every protocol in the authoritative standards set by the International Council for Harmonisation (ICH). Our objective is to provide a robust, self-validating system for generating the critical data needed to advance a compound through the development pipeline.

Physicochemical Foundation: Beyond the Structure

The chemical structure of this compound (Molecular Formula: C₁₂H₂₀Cl₂N₂O, Molecular Weight: 279.20 g/mol ) provides initial clues to its behavior.[2][3] The presence of a basic pyridine nitrogen and a primary amine suggests that its solubility will be highly dependent on pH. The cyclopentyloxy group adds lipophilicity, which will influence its solubility in organic media and its potential for membrane permeability.

Before embarking on extensive solubility and stability programs, a foundational understanding of its intrinsic properties is paramount.

Critical Physicochemical Parameters

A summary of essential parameters to be determined is presented below. These are not mere data points; they are predictive tools that inform downstream experimental design.

| Parameter | Experimental Rationale & Significance | Typical Method(s) |

| pKa (Dissociation Constant) | The primary amine and pyridine nitrogen are ionizable. Knowing the pKa values is critical for predicting the pH range where the compound is most soluble (as the ionized salt) and most stable. It directly informs the selection of buffer systems for solubility studies and formulation development. | Potentiometric Titration, UV-Vis Spectroscopy, Capillary Electrophoresis |

| LogP / LogD (Partition/Distribution Coefficient) | LogP measures the partitioning of the neutral species between octanol and water, indicating its lipophilicity. LogD measures this at a specific pH, accounting for ionized species. This value is crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties and for developing purification and analytical methods. | Shake-flask method, HPLC-based methods |

| Melting Point | The melting point provides an indication of the purity and the lattice energy of the solid form. A sharp melting point is a primary indicator of a pure crystalline substance. | Differential Scanning Calorimetry (DSC), Capillary Melting Point Apparatus |

| Solid-State Form | Understanding if the compound exists in crystalline or amorphous forms, or as different polymorphs, is crucial. Different forms can have vastly different solubility and stability profiles. | X-Ray Powder Diffraction (XRPD), DSC, Thermogravimetric Analysis (TGA) |

Aqueous and Solvent Solubility Profile: A Strategic Approach

Solubility dictates a compound's bioavailability and the feasibility of creating liquid formulations. As a dihydrochloride salt, the compound is expected to have good aqueous solubility. However, this must be quantified across a physiologically and pharmaceutically relevant pH range.

Experimental Workflow for Solubility Determination

The following workflow provides a systematic process for assessing solubility.

Caption: Workflow for an ICH-compliant stability study.

Key Considerations for the Study:

-

Batch Selection : Use at least one representative batch of the drug substance.

-

Container Closure System : Store the substance in a container that is the same as or simulates the proposed packaging.

-

Testing Frequency : For a 12-month long-term study, typical pull points are 0, 3, 6, 9, and 12 months. For an accelerated 6-month study, pull points are 0, 3, and 6 months. [4]

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The validation of this method must adhere to the principles outlined in ICH Q2(R1). [5][6][7][8]

Protocol: HPLC-UV Method Development and Validation

-

Column and Mobile Phase Screening :

-

Column : Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), as it is versatile for compounds of intermediate polarity.

-

Mobile Phase : Screen gradients of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The low pH will ensure the primary amine is protonated, leading to better peak shape.

-